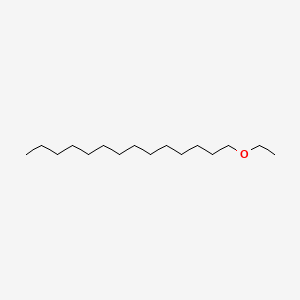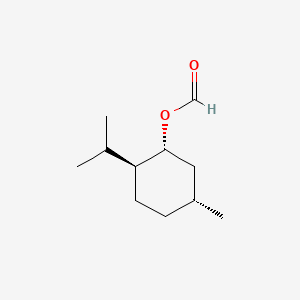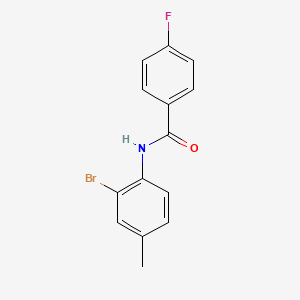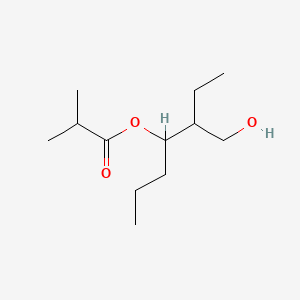
Topaquinone
Vue d'ensemble
Description
Topaquinone (TPQ) is a redox cofactor derived from the amino acid tyrosine . Its name derives from 2,4,5-trihydroxyphenylalanine-quinone . It was first identified in 1990 and is used by copper amine oxidases which contain a tyrosine residue near the active site .
Synthesis Analysis
TPQ is produced by post-translational modification of a strictly conserved active-site tyrosine residue . Recent work has established that TPQ biogenesis proceeds via a novel self-processing pathway requiring only the protein, copper, and molecular oxygen . The oxidation of tyrosine to TPQ by dioxygen is a six-electron process .Molecular Structure Analysis
The structure of TPQ was first elucidated in 1990 . It is the quinone of 2,4,5-trihydroxyphenylalanine . The unique protonation states of the key catalytic aspartate residue Asp298 and the prosthetic group of TPQ in the CAO of Arthrobacter globiformis (AGAO) have been studied .Chemical Reactions Analysis
Copper amine oxidase from Arthrobacter globiformis (AGAO) catalyses the oxidative deamination of primary amines via a large conformational change of a TPQ cofactor during the semiquinone formation step .Physical And Chemical Properties Analysis
TPQ has a chemical formula of C9H9NO5 and a molar mass of 211.173 g·mol−1 . More detailed physical and chemical properties can be found in specialized chemical databases .Applications De Recherche Scientifique
1. Biomimetic Studies and TPQ Generation
Topaquinone (TPQ) is a cofactor in copper amine oxidases, originating from a tyrosine residue via a copper-dependent process. Research by Rinaldi et al. (2000) developed a model system to mimic this transformation, using 4-tert-butylphenol as a model for Tyr, converted into a TPQ-like structure in the presence of Cu(II)-imidazole complexes. This study contributes to understanding the enzymatic generation of TPQ (Rinaldi et al., 2000).
2. Theoretical Insights into TPQ Biogenesis
Prabhakar and Siegbahn (2004) utilized quantum chemical methods to explore the biogenesis of TPQ in copper amine oxidases. Their study, employing hybrid density functional theory, provides a detailed theoretical mechanism divided into six steps, corroborating experimental observations and suggesting critical steps in TPQ formation (Prabhakar & Siegbahn, 2004).
3. Peroxidase-Mediated Oxidation Studies
Puiu et al. (2010) developed a kinetic model to describe the accumulation of p-topaquinone in peroxidase-mediated oxidation of l-dopa. This research highlights the enzymatic processes involved in TPQ production and the factors influencing its accumulation (Puiu et al., 2010).
4. Role in Copper Proteins
Halcrow (2001) focused on the role of TPQ in copper proteins, particularly in copper oxidases. The study highlights the biogenesis of TPQ and its mechanistic differences from similar processes observed in vitro, emphasizing the uniqueness of TPQ's formation and function in biological systems (Halcrow, 2001).
5. Oxygen Reduction Mechanism in Copper Amine Oxidases
Mukherjee et al. (2008) investigated the mechanism of oxygen reduction catalyzed by TPQ-containing copper amine oxidases. Their research provides insights into the intricate interactions between TPQ and copper in these enzymes, contributing to the broader understanding of enzymatic oxygen reduction processes (Mukherjee et al., 2008).
6. Trapping of Dopaquinone Intermediate in TPQ Cofactor Biogenesis
Moore et al. (2007) explored the biogenesis of TPQ cofactor in a copper-containing amine oxidase from Arthrobacter globiformis. This study successfully trapped a dopaquinone intermediate, shedding light on the complex enzymatic steps involved in TPQ formation (Moore et al., 2007).
Mécanisme D'action
This conformational change of TPQ occurs in the presence of strong hydrogen bonds and neighboring bulky amino acids, especially the conserved Asn381, which restricts TPQ conformational changes over the catalytic cycle . The acquired conformational flexibility of TPQ semiquinone promotes a high reactivity of Cu (I) to O2, suggesting that the semiquinone form is catalytically active for the subsequent oxidative half-reaction in AGAO .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-3-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11H,1,10H2,(H,14,15)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRFBISQAMHSIX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=O)C1=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=O)C1=O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40982735 | |
| Record name | 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Topaquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Topaquinone | |
CAS RN |
64192-68-3, 135791-48-9 | |
| Record name | 6-Hydroxydopa quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064192683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Topaquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135791489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-hydroxydopa quinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-TOPAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAG3GKA51Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Topaquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B1632807.png)






![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1632832.png)


